

## Synthesis and Characterization of 2-(Acetylamino)-2-phenylacetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acetyl-DL-phenylglycine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-(acetylamino)-2-phenylacetic acid, also known as N-**acetyl-DL-phenylglycine**. This compound serves as a valuable building block in medicinal chemistry and drug development. This document outlines a reliable synthesis protocol and comprehensive characterization data to support researchers in their scientific endeavors.

#### Introduction

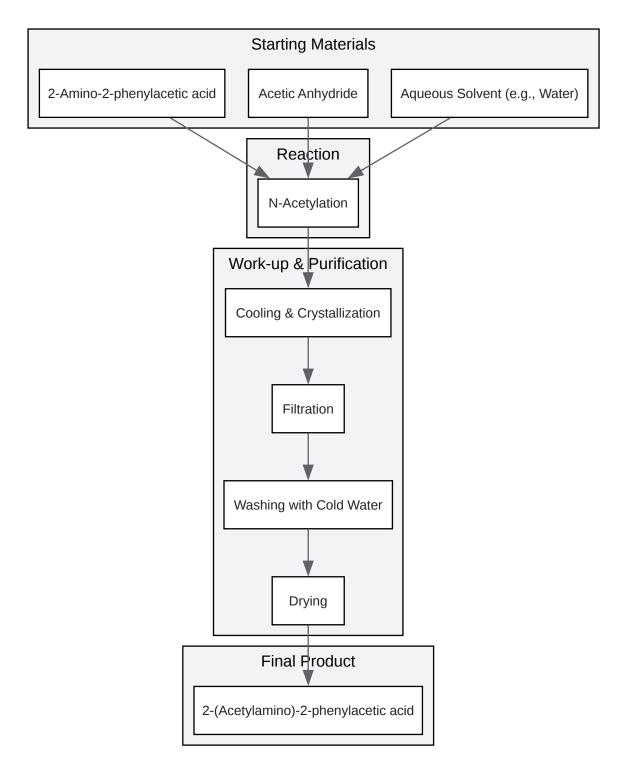
2-(Acetylamino)-2-phenylacetic acid is a derivative of the non-proteinogenic amino acid phenylglycine. The introduction of an acetyl group to the amine functionality modifies its chemical properties, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical agents. Accurate and reproducible synthesis and thorough characterization are paramount for its effective use in research and development.

## Synthesis of 2-(Acetylamino)-2-phenylacetic Acid

The synthesis of 2-(acetylamino)-2-phenylacetic acid is typically achieved through the N-acetylation of 2-amino-2-phenylacetic acid (phenylglycine). A common and effective method involves the use of acetic anhydride as the acetylating agent.



## **Synthesis Workflow**



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Workflow for the synthesis of 2-(acetylamino)-2-phenylacetic acid.



### **Experimental Protocol**

#### Materials:

- 2-Amino-2-phenylacetic acid (phenylglycine)
- Acetic anhydride
- Glacial acetic acid (optional, as solvent)
- Water
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Büchner funnel and filter paper
- Vacuum flask

#### Procedure:

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-2phenylacetic acid in a suitable amount of water or a mixture of water and a co-solvent like acetic acid.
- Cooling: Cool the solution in an ice bath to approximately 0-5 °C with continuous stirring.
- Acetylation: Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10 °C. A molar excess of acetic anhydride is typically used.
- Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes and then let it warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the completion of the reaction.
- Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the product. If crystallization is slow, scratching the inside of the flask with a glass rod may be



necessary.

- Isolation: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected crystals with a small amount of ice-cold water to remove any unreacted starting materials and byproducts.
- Drying: Dry the purified product under vacuum to a constant weight.

# Characterization of 2-(Acetylamino)-2-phenylacetic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical and spectroscopic data for 2-(acetylamino)-2-phenylacetic acid.

**Physical and Chemical Properties** 

Property	Value
Molecular Formula	C10H11NO3
Molecular Weight	193.20 g/mol [1][2]
Appearance	White crystalline solid
Melting Point	197-201 °C[3]
CAS Number	15962-46-6[3]

## **Spectroscopic Data**

While a complete set of dedicated experimental spectra for 2-(acetylamino)-2-phenylacetic acid is not readily available in the public domain, the expected characteristic signals based on its structure and data from similar compounds are presented below. These values serve as a guide for researchers in analyzing their own experimental data.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected Chemical Shifts (δ) in ppm:



- Aromatic Protons (C<sub>6</sub>H<sub>5</sub>): Multiplet in the range of 7.2-7.5 ppm.
- Methine Proton (CH): A singlet or doublet (depending on solvent and coupling) around 5.5 5.8 ppm.
- Amide Proton (NH): A broad singlet that can appear in a wide range (typically 7.5-8.5 ppm), and its position is solvent-dependent.
- Acetyl Protons (CH₃): A sharp singlet around 2.0 ppm.
- Carboxylic Acid Proton (COOH): A very broad singlet, often not observed or appearing at a very downfield shift (>10 ppm), and its visibility depends on the solvent used.

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

- Expected Chemical Shifts (δ) in ppm:
  - Carboxylic Carbonyl (C=O): In the range of 170-175 ppm.
  - Amide Carbonyl (C=O): In the range of 169-172 ppm.
  - Aromatic Carbons (C<sub>6</sub>H<sub>5</sub>): Multiple signals between 125-140 ppm.
  - Methine Carbon (CH): Around 55-60 ppm.
  - Acetyl Carbon (CH₃): Around 22-25 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy

- Expected Characteristic Absorption Bands (cm<sup>-1</sup>):
  - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm<sup>-1</sup>.
  - $\circ$  N-H Stretch (Amide): A moderate to sharp band around 3300-3400 cm $^{-1}$ .
  - C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm<sup>-1</sup>.
  - C-H Stretch (Aliphatic): Weak to medium bands just below 3000 cm<sup>-1</sup>.



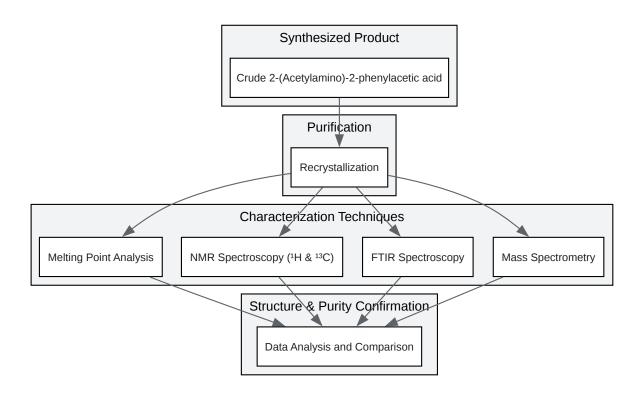
- C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm<sup>-1</sup>.
- C=O Stretch (Amide I band): A strong, sharp band around 1640-1680 cm<sup>-1</sup>.
- N-H Bend (Amide II band): A medium to strong band around 1520-1550 cm<sup>-1</sup>.
- C-N Stretch (Amide): A medium band in the fingerprint region.
- C=C Stretch (Aromatic): Medium to weak bands around 1450-1600 cm<sup>-1</sup>.

#### Mass Spectrometry (MS)

- Expected Molecular Ion Peak (M+):
  - For the intact molecule, a peak at m/z = 193.07 would be expected, corresponding to the molecular weight.
- · Expected Fragmentation Pattern:
  - Loss of the carboxylic acid group (-COOH, 45 Da).
  - Loss of the acetyl group (-COCH₃, 43 Da).
  - Cleavage of the bond between the methine carbon and the phenyl group, leading to fragments corresponding to the phenyl group and the remaining part of the molecule.

#### **Characterization Workflow**





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Workflow for the characterization of 2-(acetylamino)-2-phenylacetic acid.

#### Conclusion

This technical guide provides a foundational framework for the successful synthesis and comprehensive characterization of 2-(acetylamino)-2-phenylacetic acid. The detailed experimental protocol, coupled with the expected physical and spectroscopic data, offers a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to these guidelines will facilitate the production of high-purity material, which is critical for reliable and reproducible downstream applications.

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